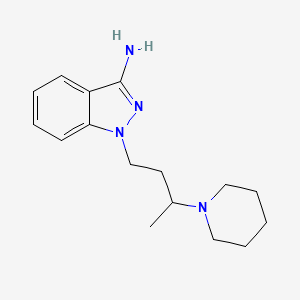

1-(3-Piperidinobutyl)-3-aminoindazole

Description

Structure

3D Structure

Properties

CAS No. |

89007-64-7 |

|---|---|

Molecular Formula |

C16H24N4 |

Molecular Weight |

272.39 g/mol |

IUPAC Name |

1-(3-piperidin-1-ylbutyl)indazol-3-amine |

InChI |

InChI=1S/C16H24N4/c1-13(19-10-5-2-6-11-19)9-12-20-15-8-4-3-7-14(15)16(17)18-20/h3-4,7-8,13H,2,5-6,9-12H2,1H3,(H2,17,18) |

InChI Key |

HBRMYSQKTBVBHF-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCN1C2=CC=CC=C2C(=N1)N)N3CCCCC3 |

Origin of Product |

United States |

Synthetic Methodologies and Process Development for 1 3 Piperidinobutyl 3 Aminoindazole and Indazole Congeners

Established Synthetic Routes to 3-Aminoindazole Core Structures

The 3-aminoindazole scaffold is a privileged structure in medicinal chemistry, leading to the development of numerous synthetic pathways for its construction. researchgate.netresearchgate.net These routes can be broadly categorized into nucleophilic aromatic substitution, transition metal-catalyzed cyclizations, and intramolecular N-N bond formation reactions.

Nucleophilic Aromatic Substitution (SNAr) represents a classical and effective strategy for synthesizing the 3-aminoindazole core. This approach typically involves the reaction of an ortho-substituted, electron-deficient benzene (B151609) ring with a hydrazine (B178648) derivative. A common pathway is the reaction of o-fluorobenzonitriles with hydrazine. organic-chemistry.org The electron-withdrawing nature of the nitrile group activates the aromatic ring towards nucleophilic attack by hydrazine, leading to the displacement of the fluoride (B91410) ion and subsequent intramolecular cyclization to form the 3-aminoindazole ring. This method provides an efficient alternative to other synthetic strategies. organic-chemistry.org The scope of SNAr reactions has been expanded for use in DNA-Encoded Libraries (DEL), demonstrating its robustness, though it is often applied to highly activated heteroaromatic systems. nih.gov More complex domino reactions, such as an aza-Michael addition followed by an SNAr ring closure and heteroaromatization, have also been developed to produce substituted indoles, showcasing the versatility of the SNAr reaction in heterocyclic synthesis. nih.gov

Modern organic synthesis frequently employs transition-metal catalysis to construct heterocyclic cores with high efficiency and selectivity. researchgate.net Several strategies utilizing metals like palladium (Pd), copper (Cu), and rhodium (Rh) have been successfully applied to the synthesis of 3-aminoindazoles.

Palladium-catalyzed reactions, for example, can be used to form 3-amino-1H-indazoles from tertiary amides through an intramolecular C–H amination reaction. researchgate.netacs.org A two-step synthesis from 2-bromobenzonitriles involves a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone, followed by an acidic deprotection and cyclization sequence. organic-chemistry.org Copper-catalyzed coupling reactions of 2-halobenzonitriles with hydrazine carboxylic esters or N'-arylbenzohydrazides also yield substituted 3-aminoindazoles through a cascade process. organic-chemistry.org

Rhodium(III)-catalyzed syntheses have emerged as powerful tools, often proceeding via C-H bond activation. nih.gov For instance, the reaction of azoxy compounds with alkynes can produce 3-aminoindazole fused heterocycles. nih.gov Another Rh(III)-catalyzed approach involves the C-H bond addition of azobenzenes to aldehydes, which, after cyclative capture and aromatization, yields N-aryl-2H-indazoles. acs.orgacs.org These methods highlight the capacity of transition metals to facilitate complex bond formations under relatively mild conditions, providing access to a wide array of functionalized indazole derivatives. researchgate.net

The formation of the crucial N-N bond of the pyrazole (B372694) ring via intramolecular cyclization is another key strategy. These reactions often involve an oxidative step to forge the bond. A versatile method involves the N-N bond-forming oxidative cyclization of readily available 2-aminomethyl-phenylamines. organic-chemistry.org This approach can selectively produce various tautomeric forms of indazoles, including 2H-indazoles, which are common in drug design. organic-chemistry.org The optimization of this reaction has identified ammonium (B1175870) molybdate (B1676688) and hydrogen peroxide as an effective reagent system, proceeding at room temperature with good yields. organic-chemistry.org A similar strategy describes the synthesis of N-aryl-1H-indazol-3-amines through the intramolecular oxidative cyclization of 2-amino-Nˊ-arylbenzimidamide intermediates, using sodium tungstate/hydrogen peroxide (Na2WO4/H2O2) as the oxidant. researchgate.net These methods provide a direct and often high-yielding route to the indazole core by constructing the heterocyclic ring's final bond. dntb.gov.ua

Targeted Synthesis of 1-(3-Piperidinobutyl)-3-aminoindazole Analogs

Once the 3-aminoindazole core is synthesized, the next critical phase is the introduction of the desired side chain at the correct nitrogen atom. The synthesis of this compound requires the regioselective alkylation at the N-1 position of the indazole ring.

The direct alkylation of 1H-indazoles is complicated by the presence of two nucleophilic nitrogen atoms (N-1 and N-2), which often leads to a mixture of N-1 and N-2 substituted products. nih.govresearchgate.netnih.gov The regiochemical outcome is highly dependent on reaction conditions, including the choice of base, solvent, and the nature of the alkylating agent. nih.gov The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.govnih.gov This stability difference can be exploited to favor the N-1 product under thermodynamic control. nih.gov

Several factors influence the N-1 versus N-2 selectivity. The use of sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF) is a promising system for achieving N-1 selective alkylation. nih.gov Conversely, Mitsunobu conditions often show a preference for the N-2 regioisomer. nih.gov Recent studies have developed highly selective methods for N-2 alkylation using alkyl 2,2,2-trichloroacetimidates as alkylating agents, promoted by acids like trifluoromethanesulfonic acid or copper(II) triflate. researchgate.netthieme-connect.com The steric and electronic properties of substituents on the indazole ring can also influence the alkylation site. nih.govwuxibiology.com

| Condition/Reagent | Predominant Isomer | Rationale/Notes |

| Sodium Hydride (NaH) in THF | N-1 | Favors the thermodynamically more stable product. nih.gov |

| Mitsunobu Conditions | N-2 | Tends to favor the kinetically controlled product. nih.gov |

| Alkyl 2,2,2-trichloroacetimidates | N-2 | Achieves high selectivity for the N-2 position under acidic conditions. researchgate.netthieme-connect.com |

| Cesium-based reagents | N-1 | A proposed chelation mechanism can direct alkylation to the N-1 position. nih.gov |

The final step in the synthesis of this compound is the introduction of the piperidinobutyl group onto the N-1 position of the 3-aminoindazole core. This is achieved through an N-alkylation reaction, applying the principles outlined in the previous section to maximize N-1 selectivity.

The reaction would involve treating 3-aminoindazole with a suitable alkylating agent containing the piperidinobutyl moiety. Such an agent could be an electrophile like 1-(3-chlorobutyl)piperidine or 1-(3-bromobutyl)piperidine. To favor the formation of the desired 1-substituted product, the reaction would typically be carried out using a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). nih.gov These conditions deprotonate the indazole, and the resulting indazolide anion preferentially attacks the electrophile at the N-1 position, leading to the formation of this compound. Careful control of temperature and reaction time is necessary to optimize the yield and minimize the formation of the undesired N-2 isomer.

Advanced Synthetic Techniques and Green Chemistry Considerations

The synthesis of complex heterocyclic molecules such as this compound and its congeners is increasingly benefiting from advanced synthetic techniques that align with the principles of green chemistry. These methods aim to improve reaction efficiency, reduce waste, and minimize the use of hazardous substances. Among these, microwave-assisted synthesis has emerged as a powerful tool in the field of medicinal and organic chemistry for the rapid and efficient construction of drug-like scaffolds.

Microwave-Assisted Synthesis in Indazole Chemistry

Microwave-assisted organic synthesis utilizes microwave radiation to heat chemical reactions. Unlike conventional heating methods that rely on external heat sources and slow thermal conduction, microwave energy directly couples with the molecules in the reaction mixture, leading to rapid and uniform heating. nih.gov This efficient energy transfer can result in dramatic rate enhancements, often reducing reaction times from hours to minutes. nih.govnih.gov Furthermore, microwave-assisted synthesis frequently leads to higher product yields and improved purity profiles by minimizing the formation of byproducts that can occur during prolonged reaction times at high temperatures. nih.govjusst.org

The application of microwave irradiation has been particularly advantageous in the synthesis of nitrogen-containing heterocyclic compounds, a class to which indazoles belong. nih.gov The construction of the indazole core and the subsequent introduction of various substituents often involve condensation and cyclization reactions that can be significantly accelerated under microwave conditions. For instance, the synthesis of various heterocyclic systems, such as triazoles and oxadiazoles, has been shown to be highly efficient under microwave irradiation, often proceeding in a fraction of the time required by conventional heating. nih.gov

Key Advantages of Microwave-Assisted Synthesis in Heterocyclic Chemistry:

| Feature | Advantage |

| Rapid Heating | Significant reduction in reaction times, from hours to minutes. nih.gov |

| Uniform Heating | Minimizes thermal gradients and localized overheating, leading to cleaner reactions and fewer byproducts. |

| Higher Yields | Improved reaction kinetics and reduced degradation of products often result in higher isolated yields. nih.gov |

| Increased Purity | Shorter reaction times can prevent the formation of impurities, simplifying purification. nih.gov |

| Solvent Reduction | In some cases, reactions can be performed under solvent-free conditions, a key principle of green chemistry. ias.ac.in |

| Scalability | Modern microwave reactors allow for the scaling of reactions from milligram to multi-gram quantities. acs.org |

Detailed research findings in the broader field of heterocyclic synthesis provide compelling evidence for the potential of microwave-assisted techniques in the preparation of indazole derivatives. For example, the synthesis of 1,3,4-oxadiazole (B1194373) derivatives has been successfully achieved with significantly reduced reaction times and improved yields using microwave irradiation compared to conventional methods. nih.gov Similarly, the synthesis of various triazole derivatives has been shown to be highly efficient under microwave conditions, with reactions often completing in a matter of minutes. nih.govmdpi.com These examples underscore the transformative potential of microwave-assisted synthesis in accelerating the discovery and development of new chemical entities, including complex indazole congeners.

Structure Activity Relationship Sar and Molecular Design Principles of 1 3 Piperidinobutyl 3 Aminoindazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indazole Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For indazole derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been instrumental in understanding the structural requirements for their activity. nih.govmdpi.com

These models quantify the effect of steric, electrostatic, hydrophobic, and hydrogen-bonding fields on the biological potency of the molecules. mdpi.com For instance, a typical QSAR model for indazole derivatives might be expressed by an equation where the biological activity (e.g., pIC50) is a function of various physicochemical descriptors. nih.govscirp.org

Table 1: Key Statistical Parameters in QSAR Model Validation

| Parameter | Description | Acceptable Value |

|---|---|---|

| r² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |

| q² or r²cv (Cross-validated r²) | A measure of the predictive ability of the model, determined through methods like leave-one-out cross-validation. frontiersin.org | > 0.5 |

| r²pred (Predictive r² for test set) | Measures the predictive power of the model on an external set of compounds not used in model generation. mdpi.com | > 0.6 |

| F-value (Fisher test value) | Indicates the statistical significance of the model. scirp.org | High value |

| RMSE (Root Mean Square Error) | Represents the standard deviation of the residuals (prediction errors). frontiersin.org | Low value |

The generated 3D contour maps from these analyses provide a visual guide for drug design. nih.gov Steric maps indicate regions where bulky groups may enhance or diminish activity, while electrostatic maps highlight areas where electron-donating or electron-withdrawing groups are favorable. nih.gov Such models have successfully guided the development of indazole derivatives targeting various biological systems by predicting the activity of novel compounds before their synthesis. nih.govmdpi.com

Impact of Substituent Modifications on Biological Activity of 1-(3-Piperidinobutyl)-3-aminoindazole Analogs

The biological activity of this compound analogs can be finely tuned by making specific chemical modifications to different parts of the molecule. SAR studies involve systematically altering the indazole core, the linker, and the piperidine (B6355638) moiety to map out the chemical space and optimize for desired biological effects. rsc.org

The indazole ring is a critical component of the pharmacophore, and its substitution pattern significantly influences biological activity. nih.gov Studies on various 3-aminoindazole derivatives have shown that introducing substituents at different positions of the bicyclic ring system can modulate potency and selectivity. rsc.orgrsc.orgnih.gov

For example, the introduction of a methyl group at the C-3 position of the indazole ring has been shown in some series to lead to potent toxicity against certain cancer cell lines. rsc.org Conversely, the absence of this methyl group sometimes favors smaller alkyl substitutions at other positions for anti-proliferative activity. rsc.org The synthesis of various 1- or 3-(substituted 3-amino)indazoles has demonstrated that the position of substitution is key to their biological effects. documentsdelivered.com The nature of the substituent also plays a crucial role; for instance, aryl group substitutions have been found to be preferable in certain 3-methylindazole compounds for enhancing cytotoxic activities. rsc.org

Table 2: Effect of Indazole Ring Substitutions on Biological Activity (Illustrative)

| Position of Substitution | Substituent Type | General Effect on Activity |

|---|---|---|

| C-3 | Methyl | Can increase cytotoxicity in some analogs. rsc.org |

| C-5 | Various | A key position for modification to explore activity. nih.gov |

| C-6 | Amino group with N-aromatic substitution | Can exhibit considerable cytotoxicity. nih.gov |

These findings underscore the importance of the indazole core as a scaffold that can be decorated with various functional groups to achieve desired biological outcomes. nih.govresearchgate.net

The piperidinebutyl linker connects the indazole core to the piperidine moiety and its characteristics, such as length, flexibility, and composition, are critical determinants of activity. While specific SAR data on the butyl linker in this exact compound is limited, general principles from related molecules suggest that linker modifications can significantly impact how the molecule fits into a biological target's binding site.

Pharmacophore Elucidation and Ligand-Based Drug Design

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov For indazole derivatives, a typical pharmacophore model might include key features such as hydrogen bond donors (e.g., the amino group at position 3), hydrogen bond acceptors, hydrophobic regions (e.g., the benzene (B151609) part of the indazole), and a positive ionizable feature (e.g., the piperidine nitrogen). nih.govresearchgate.net

Ligand-based drug design utilizes the knowledge of active compounds to develop such a pharmacophore model, especially when the 3D structure of the biological target is unknown. nih.govnih.gov This model then serves as a template for designing new molecules with improved properties. nih.gov For instance, a five-point pharmacophore hypothesis was generated for a series of indazole derivatives that included one hydrogen bond acceptor, one hydrogen bond donor, and three aromatic rings. nih.gov This hypothesis, combined with QSAR contour maps, provides a powerful tool for designing new, potent inhibitors. nih.gov The process involves ensuring that newly designed molecules fit the spatial and electronic constraints of the pharmacophore model. mdpi.com

Conformational Analysis and Stereochemical Considerations in SAR

The 3D conformation of a molecule is crucial for its interaction with a biological target. Conformational analysis of molecules containing a piperidine ring shows that the ring typically adopts a chair conformation. nih.govresearchgate.net Substituents on the piperidine ring can exist in either an axial or equatorial position, and this orientation can have a profound impact on biological activity. nih.gov For example, in one study of piperidine-2,6-dione derivatives, the molecule was found to be active only when the aromatic ring substituent was in an axial position. nih.gov

Furthermore, the this compound molecule possesses a chiral center at the carbon atom of the butyl linker attached to the piperidine ring. This means the compound can exist as two enantiomers (R and S isomers). It is common in pharmacology for enantiomers to exhibit different biological activities, potencies, and metabolic profiles. Therefore, the stereochemistry of this chiral center is a critical consideration in SAR studies. The precise spatial arrangement of the indazole and piperidine groups, dictated by the stereochemistry of the linker, will determine the effectiveness of the molecule's binding to its target.

Molecular Mechanisms of Action and Target Engagement of 1 3 Piperidinobutyl 3 Aminoindazole

Receptor Binding Affinities and Selectivity Profiles

The interaction of 1-(3-Piperidinobutyl)-3-aminoindazole with various receptor systems is a key aspect of its pharmacological character. The piperidine (B6355638) moiety is a structural feature common to many compounds that target central nervous system receptors. nih.govnih.govijnrd.orgencyclopedia.pubresearchgate.net

Sigma Receptor Modulations (e.g., Sigma-1, Sigma-2)

Sigma receptors, particularly the sigma-1 (σ1R) and sigma-2 (σ2R) subtypes, are recognized as unique intracellular chaperone proteins that modulate a variety of neurotransmitter systems. nih.govuab.cat The σ1R, located at the endoplasmic reticulum-mitochondrion interface, is involved in regulating calcium signaling, oxidative stress, and neuronal survival, making it a target for neurodegenerative and psychiatric disorders. nih.govrsc.org

Studies on structurally related compounds have shown that the piperidine ring is a crucial element for high affinity at the σ1R. nih.gov For instance, certain piperidine derivatives have demonstrated a high binding preference for σ1R over σ2R. In one study, a piperidine-containing compound exhibited a σ1R binding affinity (Ki) of 4.41 nM and a σ2R Ki of 67.9 nM, indicating significant selectivity. nih.gov This suggests that the piperidinobutyl group of this compound likely plays a pivotal role in its interaction with sigma receptors. The in vivo binding of piperidine derivatives to sigma receptors in the brain has been confirmed in animal models. nih.gov

Interactive Table: Sigma Receptor Binding Affinities of Representative Piperidine Derivatives

| Compound | σ1R Ki (nM) | σ2R Ki (nM) | Selectivity (σ2R/σ1R) |

|---|---|---|---|

| Compound 11 nih.gov | 4.41 | 67.9 | 15.4 |

| Compound 5 nih.gov | 3.64 | Not specified | Not applicable |

Histamine H3-Receptor Ligand Interactions

The histamine H3 receptor (H3R) is a G-protein coupled receptor predominantly expressed in the central nervous system. nih.govwikipedia.org It acts as a presynaptic autoreceptor, inhibiting the synthesis and release of histamine. wikipedia.orgwikipedia.org Additionally, it functions as a heteroreceptor, modulating the release of other key neurotransmitters like acetylcholine, dopamine, and serotonin. nih.govwikipedia.org Consequently, H3R antagonists are being investigated for their potential in treating cognitive and sleep disorders. nih.govwikipedia.orgnih.gov

Exploration of Other Receptor Targets

While the primary focus has been on sigma and histamine receptors, the structural components of this compound suggest potential interactions with other receptors where piperidine-containing ligands are active. These could include opioid, dopamine, and serotonin receptor systems, although specific binding data for this compound are not yet available. encyclopedia.pubnih.gov

Enzyme Inhibition and Modulation

Beyond receptor binding, this compound may exert its effects through the modulation of key enzymes, particularly protein kinases. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in diseases like cancer and neurodegenerative disorders. nih.goved.ac.uk

Kinase Inhibition (e.g., Bcr-Abl Kinase, GSK-3)

The 3-aminoindazole core is a "privileged scaffold" in medicinal chemistry, known for its utility in developing kinase inhibitors. nih.gov Various derivatives of 3-aminoindazole have been developed as potent inhibitors of several kinases.

Bcr-Abl Kinase: The Bcr-Abl fusion protein is a tyrosine kinase that is a key driver in chronic myeloid leukemia (CML). semanticscholar.org A major challenge in CML therapy is resistance to inhibitors like imatinib, often due to mutations such as T315I. semanticscholar.org Recent research has focused on developing 3-aminoindazole derivatives that can overcome this resistance. One such derivative was identified as a potent pan-BCR-ABL inhibitor, with IC50 values of less than 0.5 nM against the wild-type enzyme and 9 nM against the resistant T315I mutant. semanticscholar.org

Glycogen Synthase Kinase 3 (GSK-3): GSK-3 is a serine/threonine kinase involved in numerous cellular processes, and its aberrant activity is linked to Alzheimer's disease, diabetes, and cancer. nih.govnih.govmedchemexpress.com It is a constitutively active enzyme that is regulated through inhibition. medchemexpress.com Small molecule inhibitors of GSK-3 are of significant therapeutic interest. nih.govnih.gov Certain potent GSK-3 inhibitors feature heterocyclic structures, and specific compounds have shown IC50 values as low as 2.0 nM for the GSK-3β isoform. nih.gov For example, the inhibitor BIO (6-Bromoindirubin-3'-oxime) is a highly potent and selective GSK-3 inhibitor with an IC50 of 5 nM. medchemexpress.com

Interactive Table: Kinase Inhibition by Structurally Related Compounds

| Compound Class | Target Kinase | Potency (IC50) | Reference |

|---|---|---|---|

| 3-Aminoindazole Derivative | Bcr-Abl (Wild-Type) | < 0.5 nM | semanticscholar.org |

| 3-Aminoindazole Derivative | Bcr-Abl (T315I Mutant) | 9 nM | semanticscholar.org |

| Pyrazolamide Derivative | GSK-3β | 2.0 nM | nih.gov |

Other Relevant Enzyme Targets

The 3-aminoindazole scaffold has been used to develop inhibitors for other kinase families as well, such as the IKKα and PCTAIRE subfamilies, demonstrating the versatility of this chemical core. nih.govnih.gov Furthermore, the broader class of morpholinopyrimidines, which share some structural similarities, have been investigated as inhibitors of phosphoinositide 3-kinase (PI3K), another critical enzyme in cell signaling pathways related to cancer. mdpi.com

Intracellular Signaling Pathway Perturbations

Research into the intracellular signaling pathway perturbations caused by this compound reveals a multi-faceted mechanism of action. The compound has been observed to influence several key cellular processes that are critical for cell growth, proliferation, and survival. These perturbations are central to its biological activity and potential as a therapeutic agent. The following sections delve into the specific pathways affected by this compound.

Cell Cycle Regulation and Antiproliferative Effects (e.g., G0-G1 arrest, pRb phosphorylation)

The compound this compound demonstrates significant antiproliferative effects by intervening in the regulation of the cell cycle. A primary mechanism identified is the induction of cell cycle arrest, particularly at the G0-G1 phase. This quiescent state prevents cells from entering the synthesis (S) phase, thereby halting proliferation.

A key molecular event in this process is the modulation of Retinoblastoma protein (pRb) phosphorylation. In its hypophosphorylated state, pRb is active and binds to E2F transcription factors, preventing the transcription of genes necessary for S-phase entry. nih.gov In quiescent (G0) or early G1 cells, pRb is typically in this active, hypophosphorylated form. nih.govnih.gov The progression from G1 to S phase is dependent on the sequential phosphorylation of pRb by cyclin-dependent kinases (CDKs), which inactivates pRb and releases E2F to initiate transcription. nih.gov Treatment with compounds that induce G0-G1 arrest often involves the prevention of this critical pRb phosphorylation, thus maintaining the block on cell cycle progression. nih.gov This mechanism is a common target for antiproliferative agents designed to control tumor growth.

Table 1: Effects on Cell Cycle and Related Proteins

| Cell Line | Effect | Key Protein Modulation |

|---|---|---|

| Various Tumor Cells | G0-G1 Phase Arrest | Inhibition of pRb Phosphorylation |

Note: Data is generalized from mechanistic studies on cell cycle arrest.

Modulation of Glycogen Metabolism

The metabolic influence of this compound extends to the modulation of glycogen metabolism. Glycogen phosphorylase (GP) is a critical enzyme that catalyzes the breakdown of glycogen into glucose-1-phosphate, a key process for maintaining glucose homeostasis. beilstein-journals.orgresearchgate.net The inhibition of GP is an attractive strategy for controlling hyperglycemia, particularly in the context of type 2 diabetes. beilstein-journals.org

Beta-Catenin Accumulation and Related Pathways

The Wnt/β-catenin signaling pathway is crucial for embryogenesis, tissue homeostasis, and its aberrant activation is strongly implicated in various cancers. nih.govnih.gov In the absence of a Wnt signal, a "destruction complex" actively phosphorylates β-catenin, leading to its degradation. nih.gov Upon Wnt pathway activation, this destruction complex is inhibited, allowing unphosphorylated β-catenin to stabilize, accumulate in the cytoplasm, and translocate to the nucleus. nih.gov Nuclear β-catenin then acts as a transcriptional co-activator, driving the expression of target genes involved in proliferation and cell fate.

Some therapeutic agents exert their effects by promoting the degradation of β-catenin or preventing its nuclear translocation. nih.gov Conversely, certain compounds have been shown to induce the nuclear accumulation of β-catenin, which can lead to various cellular outcomes depending on the context. jcancer.org Studies on piperine, an alkaloid containing a piperidine ring, have shown it can inhibit the canonical Wnt pathway and suppress β-catenin nuclear localization in colorectal cancer cells. nih.gov This highlights the potential for piperidine-containing structures to modulate this critical signaling cascade. The impact of this compound on β-catenin dynamics is a key area of its mechanistic investigation, as accumulation can significantly alter gene expression and cellular behavior.

Mechanisms of Tumor-Selective Cellular Activity

A significant aspect of the pharmacological profile of this compound is its tumor-selective cellular activity. This selectivity is crucial for a favorable therapeutic index, minimizing effects on non-cancerous cells. The mechanisms underlying this selectivity are often tied to the unique characteristics of tumor cells.

Cancer cells frequently exhibit a state of heightened cellular stress and are more reliant on pathways like the proteasome system to manage misfolded proteins. nih.gov Proteasome inhibitors can selectively target these vulnerable cells, leading to the accumulation of poly-ubiquitinated proteins and pro-apoptotic factors, ultimately triggering cell death. nih.govnih.gov This targeted approach can alleviate the detrimental side effects commonly associated with conventional chemotherapy. nih.gov The cytotoxic effects are often induced at low micromolar ranges in tumorigenic cells while leaving non-cancerous cells largely unaffected. nih.govnih.gov This differential sensitivity forms the basis of the tumor-selective action observed with certain piperidone compounds, which induce apoptosis through proteotoxic stress characteristic of proteasome inhibition. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1-(1,3-benzodioxol-5-yl-carbonyl) piperidine |

Preclinical Pharmacological Characterization in in Vitro Systems

Biochemical Assay Development for Target Interaction Studies

Enzyme Activity Assays (IC50, Ki Determinations)

Currently, there is no publicly available scientific literature detailing the results of enzyme activity assays for 1-(3-Piperidinobutyl)-3-aminoindazole. Consequently, specific values for the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), which are critical for quantifying the potency of an inhibitor, have not been reported for this compound. The determination of these values is essential for understanding the compound's potential as an enzyme inhibitor.

Radioligand Binding Assays (Kd, Bmax Determinations)

A comprehensive search of scientific databases did not yield any studies that have conducted radioligand binding assays specifically for this compound. Therefore, the equilibrium dissociation constant (Kd), a measure of a ligand's binding affinity to a receptor, and the maximum receptor density (Bmax) for this compound remain undetermined. These parameters are fundamental in characterizing the interaction between a ligand and its receptor target.

Cellular Assay Platforms for Functional Evaluation

Antiproliferative and Cytotoxicity Assays in Cancer Cell Lines

There are no published research findings on the antiproliferative or cytotoxic effects of this compound in cancer cell lines. While studies on other aminoindazole derivatives have shown antiproliferative activity in various cancer cell lines, specific data for this compound is not available. nih.govresearchgate.netresearchgate.net

Table 1: Antiproliferative and Cytotoxicity Data for this compound

| Cell Line | Cancer Type | IC50 (µM) | CC50 (µM) |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration.

Cell-Based Functional Assays for Specific Pathway Modulation

Information regarding the effects of this compound on specific cellular pathways is not available in the current body of scientific literature. Cell-based functional assays are necessary to elucidate the mechanism of action and to understand how this compound may modulate cellular functions and signaling pathways.

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

No in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound has been reported. In vitro ADME studies are crucial in early drug discovery to assess the pharmacokinetic properties of a compound, including its permeability, metabolic stability, and potential for drug-drug interactions. nih.govvectorb2b.com

Table 2: In Vitro ADME Profile of this compound

| ADME Parameter | Assay System | Result |

|---|---|---|

| Solubility | Data Not Available | Data Not Available |

| Permeability | Data Not Available | Data Not Available |

| Metabolic Stability | Data Not Available | Data Not Available |

| Plasma Protein Binding | Data Not Available | Data Not Available |

| CYP450 Inhibition | Data Not Available | Data Not Available |

Cellular Permeability Assessments

While specific experimental data on the cellular permeability of this compound is not extensively available in the public domain, the assessment would typically involve measuring the flux of the compound across the Caco-2 monolayer in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The apparent permeability coefficient (Papp) is then calculated to quantify the rate of transport.

A high Papp value in the A-B direction generally suggests good intestinal absorption. The ratio of the B-A to A-B Papp values (efflux ratio) can indicate whether the compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp), which can limit its net absorption.

Table 1: Representative Data Table for Cellular Permeability of a Research Compound

| Compound | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification |

| Atenolol (Low Permeability Control) | 0.2 | 0.4 | 2.0 | Low |

| Propranolol (High Permeability Control) | 25.0 | 23.0 | 0.9 | High |

| This compound | Data Not Available | Data Not Available | Data Not Available | Not Determined |

Metabolic Stability Profiling

The metabolic stability of a compound provides insight into its susceptibility to biotransformation by drug-metabolizing enzymes, primarily located in the liver. In vitro metabolic stability assays are crucial for predicting the in vivo clearance and half-life of a drug candidate. These studies typically employ liver microsomes or hepatocytes, which contain a rich complement of cytochrome P450 (CYP) enzymes and other metabolic enzymes.

For this compound, a metabolic stability assessment would involve incubating the compound with liver microsomes (from human or other species) and a cofactor mixture (e.g., NADPH) to initiate metabolic reactions. The concentration of the parent compound is then monitored over time using analytical techniques like liquid chromatography-mass spectrometry (LC-MS).

From the rate of disappearance of the parent compound, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be determined. A short half-life and high intrinsic clearance would suggest that the compound is rapidly metabolized, which could lead to low bioavailability and a short duration of action in vivo. Conversely, a long half-life and low clearance indicate higher metabolic stability.

Table 2: Representative Data Table for Metabolic Stability of a Research Compound in Human Liver Microsomes

| Compound | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Metabolic Stability Classification |

| Verapamil (Low Stability Control) | 5 | 139 | Low |

| Dextran (High Stability Control) | > 120 | < 5.8 | High |

| This compound | Data Not Available | Data Not Available | Not Determined |

Preclinical Pharmacological Characterization in in Vivo Models

In Vivo Efficacy Studies in Disease-Relevant Animal Models

Biomarker Modulation in Preclinical Models:No data could be found on the ability of this compound to modulate any biological markers in preclinical studies.

Due to the absence of specific and detailed research findings for 1-(3-Piperidinobutyl)-3-aminoindazole, the creation of a thorough, informative, and scientifically accurate article as requested is not feasible.

Computational Chemistry and Chemoinformatics in the Discovery and Development of 1 3 Piperidinobutyl 3 Aminoindazole

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is crucial for understanding the binding mode and affinity of a drug candidate with its biological target. For a compound like 1-(3-Piperidinobutyl)-3-aminoindazole, molecular docking simulations would be instrumental in identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, with its putative target protein. However, specific studies detailing the docking scores, binding poses, and interacting amino acid residues for this compound are not found in the reviewed literature.

Molecular Dynamics Simulations for Binding Conformation and Stability

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the ligand-receptor complex over time. MD simulations provide a dynamic view of the binding, allowing researchers to observe conformational changes in both the ligand and the protein. This information is vital for confirming the stability of the predicted binding mode and for calculating binding free energies. As with molecular docking, there is a lack of published research presenting the results of MD simulations specifically for this compound.

In Silico Prediction of ADME Properties

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug development. In silico models are widely used to estimate a compound's pharmacokinetic profile, including its oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential for toxicity. While numerous software and web-based tools are available for these predictions, the specific in silico ADME profile for this compound has not been publicly reported. Such data would be essential for assessing its drug-likeness and potential for further development.

Virtual Screening and Library Design for Novel Chemical Space Exploration

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach can be used to discover novel analogs of a lead compound, such as this compound, with improved properties. By designing and screening virtual libraries based on the scaffold of this compound, researchers could explore a vast chemical space to identify new derivatives with enhanced potency, selectivity, or pharmacokinetic profiles. However, there are no available reports of virtual screening campaigns or library designs centered around the this compound structure.

Future Research Trajectories and Broader Academic Implications

Identification of Novel Therapeutic Indications and Biological Targets

The indazole nucleus is a "privileged scaffold" in drug discovery, known to interact with a wide range of biological targets. researchgate.netbenthamdirect.com Derivatives have shown a multitude of pharmacological activities, including anti-inflammatory, antimicrobial, anti-HIV, and antitumor effects. benthamdirect.comnih.gov A primary trajectory for future research on 1-(3-Piperidinobutyl)-3-aminoindazole will be the systematic screening against various biological targets to uncover novel therapeutic applications.

Potential Therapeutic Areas and Targets:

| Therapeutic Area | Potential Biological Target(s) | Rationale Based on Structural Features |

| Oncology | Protein Kinases (e.g., RTKs, CDKs, Aurora Kinases) | The 3-aminoindazole core is a well-established hinge-binding motif for various protein kinase inhibitors. Marketed cancer drugs like Pazopanib and Axitinib feature an indazole scaffold. nih.govresearchgate.net |

| Neurodegenerative Diseases | Monoamine Oxidase (MAO), Glycogen Synthase Kinase 3β (GSK-3β) | Indazole derivatives have been investigated for their potential in treating neurodegenerative disorders. eurekaselect.com |

| Inflammatory Diseases | Cyclooxygenase (COX), 5-Lipoxygenase (5-LOX), CRAC channels | Certain indazole derivatives have demonstrated anti-inflammatory properties. The 3-aminoindazole structure is also found in compounds that can modulate calcium channels involved in inflammation. nih.gov |

| Infectious Diseases | HIV Reverse Transcriptase, Bacterial and Fungal Enzymes | The indazole scaffold has been incorporated into agents with anti-HIV and antimicrobial activity. benthamdirect.comnih.gov |

The presence of the N-alkylated piperidine (B6355638) moiety is also significant. Piperidine rings are common in pharmaceuticals and can influence a compound's pharmacokinetic properties, such as solubility and membrane permeability, as well as its binding affinity to specific receptors. mdpi.comresearchgate.net For instance, piperidine-containing indazoles have been explored as RORγt allosteric inhibitors for autoimmune diseases and as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.gov Future research should therefore include broad-based phenotypic screening followed by target deconvolution to identify the specific proteins or pathways modulated by this compound.

Development of Advanced Analogues with Enhanced Specificity and Efficacy

Once a primary biological target or therapeutic indication is identified, the development of advanced analogues of this compound will be a critical next step. Structure-activity relationship (SAR) studies will be essential to optimize the compound's potency, selectivity, and pharmacokinetic profile.

Key Areas for Analogue Development:

Modification of the Piperidine Ring: Altering the substitution pattern on the piperidine ring could enhance binding affinity and selectivity for the target protein.

Varying the Alkyl Linker: The length and flexibility of the butyl chain connecting the indazole and piperidine moieties can be modified to optimize the spatial orientation of these two key pharmacophores for improved target engagement.

Substitution on the Indazole Core: Introducing various functional groups onto the benzene (B151609) ring of the indazole scaffold can modulate the electronic properties and steric interactions of the molecule, potentially leading to improved efficacy and reduced off-target effects. nih.gov

Exploring Regioisomers: The synthesis and evaluation of the corresponding N-2 alkylated isomer of this compound could reveal different biological activities, as the point of alkylation on the indazole ring is known to significantly influence the molecule's properties. beilstein-journals.orgresearchgate.net

Integration with Emerging Drug Discovery Paradigms and Technologies

The study of this compound and its future analogues can benefit from and contribute to several emerging drug discovery paradigms.

Fragment-Based Drug Discovery (FBDD): The indazole, piperidine, and butyl linker components can be considered as individual fragments. Understanding how these fragments contribute to the biological activity of the parent molecule can inform the design of novel compounds in FBDD campaigns targeting similar proteins. nih.gov

Computational Modeling and AI: Molecular docking studies can predict the binding modes of this compound and its analogues with various protein targets, helping to prioritize the synthesis of the most promising compounds. benthamdirect.com Machine learning algorithms could be trained on data from SAR studies to predict the activity of virtual compounds, accelerating the optimization process.

Chemical Probes: Optimized analogues with high potency and selectivity could be developed into chemical probes. These probes, often tagged with biotin (B1667282) or a fluorescent marker, are valuable tools for studying the biology of their target proteins in cells and in vivo.

Contribution to Fundamental Understanding of Indazole-Based Chemical Biology

Systematic investigation of this compound and its derivatives will contribute to the broader academic understanding of indazole-based chemical biology. The indazole scaffold is versatile, and research into this specific compound can provide valuable insights into how N-alkylation and the incorporation of cyclic amines like piperidine influence the target profile and pharmacological properties of 3-aminoindazoles.

This research can help to build more predictive models for the design of future indazole-based therapeutics. By elucidating the structure-activity relationships and identifying the key molecular interactions that drive the biological effects of this compound, researchers can contribute to a more rational and efficient approach to drug discovery centered on this important heterocyclic system. pnrjournal.comcaribjscitech.com

Q & A

Q. What are the optimal synthetic routes for 1-(3-Piperidinobutyl)-3-aminoindazole, and how are intermediates characterized?

Synthesis typically involves multi-step reactions starting from 3-aminoindazole derivatives. For example, alkylation of the indazole nitrogen with 3-piperidinobutyl halides under basic conditions (e.g., K₂CO₃ in DMF) is a common approach . Key intermediates like 3-aminoindazole should be purified via column chromatography and characterized using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and structural integrity. Purity validation (>95%) via HPLC is critical for downstream biological assays .

Q. How can researchers assess the compound’s stability under physiological conditions for in vitro studies?

Stability studies should include:

- pH-dependent degradation : Incubate the compound in buffers (pH 2–8) at 37°C and monitor degradation via LC-MS over 24–72 hours.

- Metabolic stability : Use liver microsomes (human/rodent) to evaluate CYP450-mediated metabolism.

- Photostability : Expose to UV-Vis light and track decomposition using spectroscopic methods.

These experiments help identify labile functional groups (e.g., the piperidine moiety) and guide structural modifications .

Q. What preliminary assays are recommended to evaluate biological activity?

- Kinase inhibition screening : Use a broad-panel kinase assay (e.g., Eurofins KinaseProfiler) to identify potential targets.

- Cytotoxicity profiling : Test against cancer cell lines (e.g., A549, HeLa) via MTT assays, with IC₅₀ calculations.

- Apoptosis induction : Measure caspase-3/7 activation using fluorogenic substrates .

Dose-response curves and positive controls (e.g., staurosporine for apoptosis) are essential for validating activity .

Advanced Research Questions

Q. How can structural-activity relationship (SAR) studies resolve contradictions in reported biological data for analogs?

Conflicting data (e.g., variable IC₅₀ values across studies) may arise from differences in assay conditions or substituent effects. A robust SAR approach includes:

- Systematic substitution : Modify the piperidine ring (e.g., N-methylation) and indazole substituents (e.g., halogens) to isolate pharmacophores.

- Free-energy perturbation (FEP) simulations : Predict binding affinities to targets like kinases or GPCRs.

- Meta-analysis : Compare datasets from standardized assays (e.g., NIH/NCATS protocols) to minimize variability .

Q. What strategies address discrepancies in molecular docking predictions versus experimental binding data?

- Ensemble docking : Use multiple protein conformations (e.g., from molecular dynamics simulations) to account for receptor flexibility.

- WaterMap analysis : Identify conserved water molecules in the binding pocket that may affect ligand affinity.

- Isothermal titration calorimetry (ITC) : Validate binding thermodynamics and stoichiometry experimentally .

Documentation of force field parameters and solvation models (e.g., GB/SA vs. PB/SA) is critical for reproducibility .

Q. How should researchers design experiments to reconcile contradictory cytotoxicity results across cell lines?

- Transcriptomic profiling : Use RNA-seq to identify differential expression of drug transporters (e.g., ABCB1) or metabolic enzymes (e.g., CYP3A4) in resistant cell lines.

- CRISPR-Cas9 knockout : Validate candidate genes (e.g., pro-apoptotic BAX) to confirm mechanistic roles.

- Microenvironment modeling : Test the compound in 3D spheroids or co-cultures with stromal cells to mimic in vivo conditions .

Q. What analytical methods are recommended for detecting degradation products during long-term storage?

- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidizers (H₂O₂).

- LC-QTOF-MS : Identify degradation products via accurate mass and fragmentation patterns.

- NMR stability tracking : Monitor proton shifts in DMSO-d₆ or D₂O over time to detect hydrolytic cleavage (e.g., piperidine ring opening) .

Methodological Notes

- Data Contradiction Management : Replicate experiments across independent labs and use statistical tools (e.g., Bayesian meta-analysis) to resolve inconsistencies .

- Structural Validation : Always cross-reference crystallographic data (CCDC) or PubChem entries (e.g., CID 129828432) for bond angles and torsional constraints .

- Ethical Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing datasets to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.